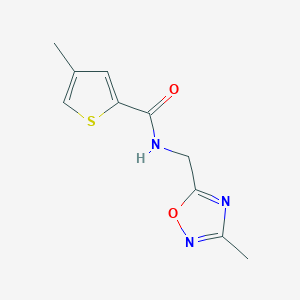![molecular formula C20H19N3OS B2991961 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-73-6](/img/structure/B2991961.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, also known as DPTBP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the thienopyrazole class of molecules and has been studied for its potential use as a drug in various medical fields.
Aplicaciones Científicas De Investigación
1. Anticancer Activity
Compounds related to the chemical structure of N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, particularly those with pyrazole and benzamide groups, have been studied for their anticancer properties. Such compounds have shown potential in inhibiting the growth of cancer cells, including HepG2 and MCF-7 cell lines, which are models for liver and breast cancer, respectively (Fahim & Shalaby, 2019). The synthesized compounds demonstrate how variations in the chemical structure can impact their biological activity, suggesting that the specific configuration of N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide might also exhibit unique anticancer effects.
2. Antibacterial and Antifungal Properties
Research into benzamide and pyrazole derivatives has also uncovered significant antibacterial and antifungal activities. For instance, compounds with similar structures have been effective against a range of microbial strains, indicating their potential as antimicrobial agents (Palkar et al., 2017). This highlights the possibility that N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide could be explored for its antimicrobial efficacy, contributing to the development of new antibiotics or antifungal medications.
3. Enzyme Inhibition
Compounds structurally related to the specified chemical have been investigated for their ability to inhibit various enzymes, which is a crucial mechanism for therapeutic action against diseases. For example, derivatives of pyrazole and benzamide have shown inhibitory effects on enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidase, pointing to their potential in drug discovery and development for conditions where enzyme regulation is beneficial (Saeed et al., 2015).
4. Molecular Docking and Theoretical Studies
The synthesis and evaluation of compounds with similar functional groups involve molecular docking and density functional theory (DFT) calculations to understand their interaction with biological targets. Such studies provide insights into the molecular basis of the compound's activity, guiding the optimization of therapeutic agents (Fahim & Shalaby, 2019). Therefore, N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide could be subject to similar theoretical analyses to predict its biological interactions and potential applications.
Mecanismo De Acción
- One possibility is that it interacts with G protein-coupled receptors (GPCRs), which play essential roles in cellular signaling pathways. GPCRs respond to hormones and neurotransmitters, affecting processes like reproduction, development, locomotion, and feeding .
- Without specific data, we can only speculate on the exact mode of action. However, computational methods predict that it can pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .
- Tox21-nuclear receptor signaling and stress response pathways are potential targets . These pathways regulate cellular responses to stressors and environmental cues.
- ADME (absorption, distribution, metabolism, and excretion) properties influence bioavailability. Predictions suggest that it can cross the BBB .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-8-9-18(14(2)10-13)23-19(16-11-25-12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQZFFYTZPXCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)

![N-benzyl-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991890.png)



![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)


